molecular formula C16H20FN3O4S2 B2906167 1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine CAS No. 956448-01-4

1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine

Cat. No.: B2906167
CAS No.: 956448-01-4
M. Wt: 401.47
InChI Key: RRRKAKCROXRPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group attached to a pyrazole ring, which is further substituted with a fluorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while electrophilic aromatic substitution with a halogen would yield a halogenated derivative.

Scientific Research Applications

1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine involves its ability to form covalent bonds with biological molecules. The sulfonyl groups can react with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This makes the compound a potential candidate for the development of enzyme inhibitors .

Properties

IUPAC Name

1-[1-(4-fluorophenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O4S2/c1-12-16(26(23,24)19-10-4-3-5-11-19)13(2)20(18-12)25(21,22)15-8-6-14(17)7-9-15/h6-9H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRKAKCROXRPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)F)C)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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